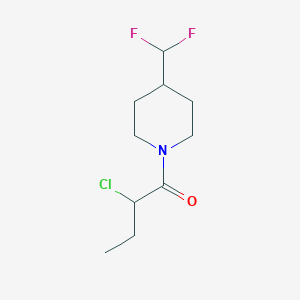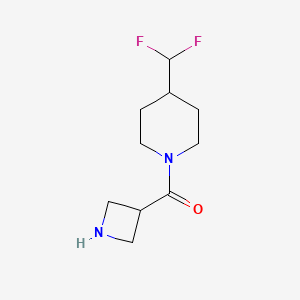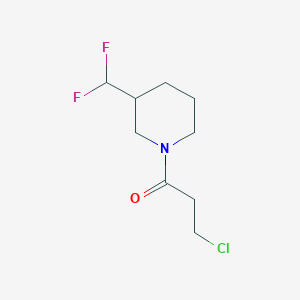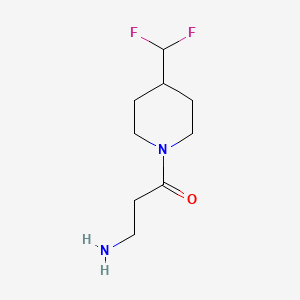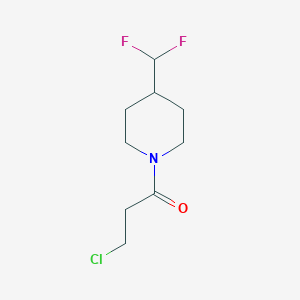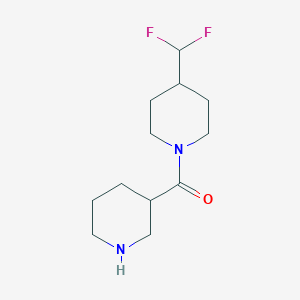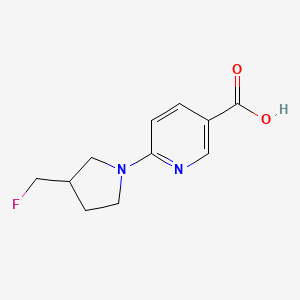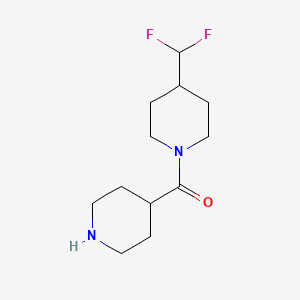
2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
The compound “2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are found in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, a hydroxymethyl group (-CH2OH), and a chloro group (-Cl) attached to a butanone moiety. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating hydroxymethyl group and the electron-withdrawing chloro group. The carbonyl group in the butanone moiety could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxymethyl and carbonyl groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Quantum Chemical Investigation
A study on the quantum-chemical calculations and thermodynamics parameters of various pyrrolidinones, including derivatives similar to 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one, highlights the molecular properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities. These investigations are crucial for understanding the electronic properties and reactivity of these compounds in chemical syntheses (Bouklah et al., 2012).
Pyrrole and Pyrrolidine Derivatives
Research into pyrrolidine derivatives, like 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one, covers their synthesis and utility in creating a wide range of biologically significant molecules. Pyrrolidine derivatives serve as key intermediates in the synthesis of complex natural products and drugs. They are prepared through various synthetic routes, including condensation reactions with carbonyl-containing compounds, demonstrating their versatility in organic synthesis (Anderson & Liu, 2000).
Spectroscopic Identification and Derivatization
A study on the identification and derivatization of cathinones, which include compounds structurally related to 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one, used spectroscopic techniques to examine their properties. This research underscores the importance of such compounds in forensic science, where their identification and characterization are crucial for legal and toxicological analyses (Nycz et al., 2016).
Synthetic Methodologies
In another study, the focus was on the synthesis of pyrrolidine derivatives, exploring novel synthetic routes that could enhance the efficiency and selectivity of producing these compounds. Such research provides insights into developing new methods for creating pyrrolidine-based molecules with potential applications in medicinal chemistry and drug development (Ghelfi et al., 2003).
Mécanisme D'action
Target of Action
It’s known that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological profiles .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-[2-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-4-7(11)6-12/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSITESAJQNQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






